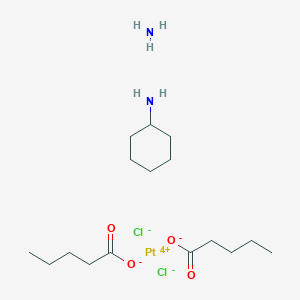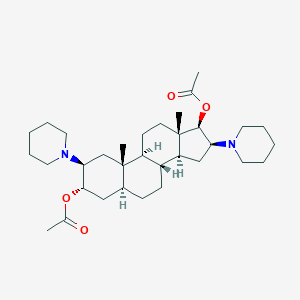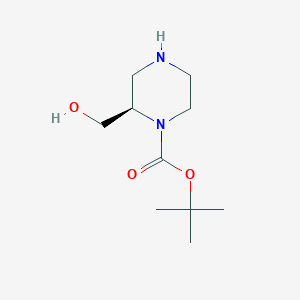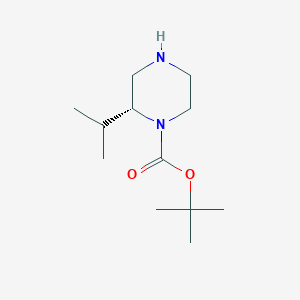
2-(acetylamino)-2-deoxy-b-D-galactopyranose
Overview
Description
2-(acetylamino)-2-deoxy-b-D-galactopyranose is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of glycoproteins and glycolipids. In humans, it is the terminal carbohydrate forming the antigen of blood group A . It is also the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation .
Mechanism of Action
Target of Action
N-Acetyl-beta-D-galactosamine (GalNAc) primarily targets the asialoglycoprotein receptor (ASGPR) on hepatocytes . ASGPR is a liver-specific lectin that recognizes and binds to GalNAc . This receptor plays a crucial role in the hepatic clearance of glycoproteins .
Mode of Action
GalNAc acts as a ligand for ASGPR, facilitating the delivery of therapeutics to the liver . It is used as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies . When attached to these therapeutics, GalNAc aids in their delivery to hepatocytes by binding to ASGPR . This interaction leads to the uptake of the therapeutic into the cell, allowing it to exert its effects .
Biochemical Pathways
GalNAc is involved in the initiation of mucin-type O-glycosylation . As a component of UDP-GalNAc, it is the initial O-linked sugar added to many serine and threonine residues in protein glycosylations . The resulting structure, known as the Tn-antigen, can be further elongated and modified by other glycosyltransferases . This process is involved in recognition events, signaling, and modulation of protein processing .
Pharmacokinetics
The pharmacokinetics of GalNAc-conjugated therapeutics have been significantly improved through advances in chemistry, stability, and delivery . These improvements have allowed for safe and durable intervention in targets that were previously deemed undruggable . The use of GalNAc has enabled high efficacy and specificity, often with as little as two doses per year .
Result of Action
The result of GalNAc’s action is the effective delivery of therapeutics to the liver, enabling them to exert their intended effects . This has led to the approval of several GalNAc-conjugated therapeutics for clinical use . For example, the introduction of GalNAc technology has profoundly advanced the field of oligonucleotide therapeutics .
Action Environment
The action of GalNAc is influenced by the environment within the body. For instance, the presence of ASGPR on hepatocytes allows for the targeted delivery of GalNAc-conjugated therapeutics to the liver . Additionally, the biochemical environment within the cell can influence the effectiveness of these therapeutics .
Biochemical Analysis
Biochemical Properties
N-Acetyl-beta-D-galactosamine is typically the first monosaccharide that connects serine or threonine in particular forms of protein O-glycosylation . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in intercellular communication .
Cellular Effects
N-Acetyl-beta-D-galactosamine is necessary for intercellular communication and is concentrated in sensory nerve structures of both humans and animals . It influences cell function by acting as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies targeted to the liver, where it binds to the asialoglycoprotein receptors on hepatocytes .
Molecular Mechanism
The molecular mechanism of N-Acetyl-beta-D-galactosamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that the asialoglycoprotein receptor (ASGPR) uptake is fast, with a turnover of 3 to 4 minutes .
Metabolic Pathways
N-Acetyl-beta-D-galactosamine is involved in O-glycan biosynthesis . It interacts with various enzymes or cofactors in this metabolic pathway .
Transport and Distribution
N-Acetyl-beta-D-galactosamine is transported and distributed within cells and tissues. After ASGPR uptake, ligands segregate from the receptor in the endo-lysosomal compartment, after which the ASGPR recycles to be accessible for renewed uptake .
Subcellular Localization
The subcellular localization of N-Acetyl-beta-D-galactosamine is primarily in the cis Golgi apparatus and smooth-membraned vesicular structures in close topological relation with it . Its activity or function may be influenced by its localization within specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetylamino)-2-deoxy-b-D-galactopyranose can be achieved through various methods. One approach involves the selective synthesis of alpha- and beta-glycosides of N-acetyl galactosamine using rare earth metal triflates . This method employs a series of rare earth metal triflates, such as hafnium(IV) triflate and scandium(III) triflate, to obtain both alpha- and beta-glycosides of N-acetyl galactosamine .
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation and enzymatic catalysis. For instance, glucosamine, a related compound, is produced by fermentation with wild-type and engineered microorganisms . Enzymatic catalysis using chitinolytic enzymes is another pathway for production .
Chemical Reactions Analysis
Types of Reactions: 2-(acetylamino)-2-deoxy-b-D-galactopyranose undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. For example, it can be hydrolyzed by beta-N-acetylgalactosaminidase, an enzyme that catalyzes the hydrolysis of terminal non-reducing N-acetyl-D-galactosamine residues .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids, bases, and specific enzymes like beta-N-acetylgalactosaminidase . The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.
Major Products Formed: The major products formed from the reactions of this compound include various glycosides and oligosaccharides. For instance, the hydrolysis of this compound by beta-N-acetylgalactosaminidase results in the formation of free N-acetyl-D-galactosamine .
Scientific Research Applications
2-(acetylamino)-2-deoxy-b-D-galactopyranose has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a targeting ligand in investigational antisense oligonucleotides and small interfering RNA therapies targeted to the liver . This compound binds to asialoglycoprotein receptors on hepatocytes, facilitating targeted drug delivery . Additionally, it plays a role in intercellular communication and is concentrated in sensory nerve structures of both humans and animals .
Comparison with Similar Compounds
2-(acetylamino)-2-deoxy-b-D-galactopyranose is similar to other amino sugars such as N-acetylglucosamine and galactosamine . it is unique in its specific role in forming the antigen of blood group A and its use as a targeting ligand in liver-specific therapies . Other similar compounds include N-acetyl-beta-D-galactosamine 6-sulfate and beta-D-galactosyl-(1→3)-N-acetyl-D-galactosamine .
Properties
IUPAC Name |
N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-JAJWTYFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260928 | |
| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-b-D-galactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14131-60-3 | |
| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14131-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D N-Acetylgalactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Acetylamino)-2-deoxy-β-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-N-ACETYL-D-GALACTOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-b-D-galactosamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000853 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of N-Acetyl-beta-D-galactosamine in oral bacterial colonization?
A1: N-Acetyl-beta-D-galactosamine plays a crucial role in the colonization of the human oral cavity by specific bacterial species. Research has shown that Actinomyces naeslundii genospecies 1 and 2, bacteria commonly found in the mouth, utilize N-Acetyl-beta-D-galactosamine binding for adhesion to teeth and buccal mucosa. [] Interestingly, these two genospecies exhibit different binding specificities, suggesting variations in their interaction mechanisms with this sugar. [] Actinomyces odontolyticus, another oral bacterium, primarily colonizes the tongue and relies less on N-Acetyl-beta-D-galactosamine binding. [] This suggests that different oral niches may select for distinct bacterial adhesion mechanisms.
Q2: Aside from bacterial adhesion, what other biological processes involve N-Acetyl-beta-D-galactosamine?
A3: N-Acetyl-beta-D-galactosamine plays a role in Fc receptor-mediated phagocytosis by mouse peritoneal macrophages. [] Studies have shown that this process can be specifically inhibited by the addition of N-Acetyl-beta-D-galactosamine, suggesting the involvement of lectin-like receptors with specificity for this sugar. [] Additionally, N-Acetyl-beta-D-galactosamine is a component of various sulfated polysaccharides found in ascidians (marine invertebrate chordates). [] These unique polysaccharides, including dermatan sulfate, often exhibit distinct sulfation patterns compared to their mammalian counterparts, influencing their biological activity. []
Q3: What is the role of N-Acetyl-beta-D-glucosaminidase, and how does N-Acetyl-beta-D-galactosamine affect its activity?
A4: N-Acetyl-beta-D-glucosaminidase is a glycosidase enzyme that plays a crucial role in fertilization in the toad Bufo arenarum. [] This enzyme is released during the acrosome reaction and aids sperm penetration of the egg's protective layers. [] Interestingly, N-Acetyl-beta-D-galactosamine competitively inhibits N-Acetyl-beta-D-glucosaminidase activity. [] This suggests a potential regulatory mechanism for this enzyme, where the presence of N-Acetyl-beta-D-galactosamine could modulate fertilization processes in this species.
Q4: How does the structure of dermatan sulfate in ascidians differ from that found in mammals, and what is the significance of these differences?
A5: Ascidian dermatan sulfate, while structurally similar to mammalian dermatan sulfate, shows distinct differences in sulfation patterns. [, ] While mammalian dermatan sulfate exhibits anticoagulant activity, ascidian dermatan sulfate may have little to no such activity depending on the species and the specific sulfation pattern. [, ] For example, Ascidia nigra dermatan sulfate, characterized by 2-O-sulfated alpha-L-iduronic acid and 6-O-sulfated N-Acetyl-beta-D-galactosamine units, lacks anticoagulant activity. [] This highlights the importance of specific sulfation patterns in dictating the biological functions of these glycosaminoglycans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




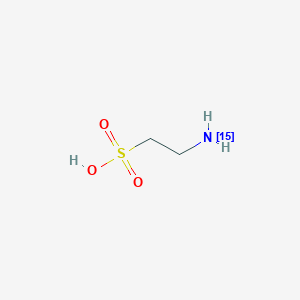


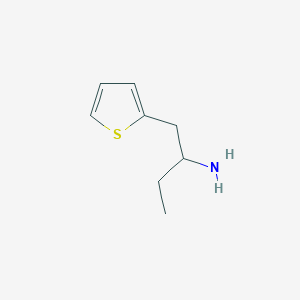

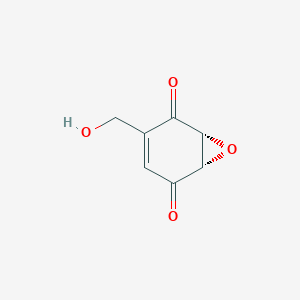
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)
